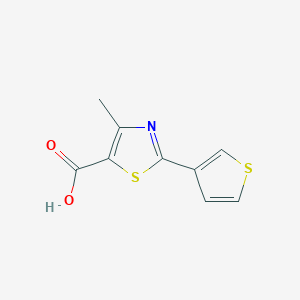

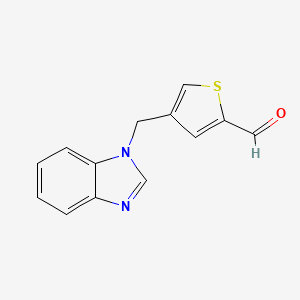

4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid, also known as MTTC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Antibacterial and Antitubercular Activity

A study highlighted the synthesis of compounds related to 4-Methyl-2-(thiophen-3-yl)-1,3-thiazole-5-carboxylic acid, which displayed significant antibacterial activity, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compounds exhibited better activity at certain minimum inhibitory concentrations compared to standard drugs like Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020).

Antifungal and Antibacterial Properties

Another study synthesized various derivatives of thiophene-5-carboxylates and evaluated their in vitro antimicrobial and antioxidant properties. Certain compounds showed promising antifungal and antibacterial activity against various microorganisms, also demonstrating significant DPPH radical scavenging abilities (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).

Spectrophotometric Applications

A study focused on synthesizing new thienylazo reagents based on thiophendiazonium salts, which have potential applications in spectrophotometric analytical research. These compounds were observed to have significant effects on the color, absorption, and light absorption coefficient depending on their structure (Barabash, Ostapiuk, Shehedyn, & Ostapiuk, 2020).

Application in Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of compounds related to this compound, have been used in the synthesis of heterocyclic γ-amino acids. These are valuable in mimicking secondary protein structures such as helices and β-sheets (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).

Potential in Fluorophores Development

Research into the development of fluorophores for selective Al3+ detection cited the synthesis and study of ligands containing substituted thiazole carboxylic acids. These compounds are relevant in the study of intracellular aluminum levels and possess unique UV-visible and fluorescence characteristics (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).

Anti-Tumor Agents Synthesis

The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, related to this compound, demonstrated potential as anti-tumor agents. Some synthesized compounds showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name |

4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)14-8(10-5)6-2-3-13-4-6/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGULDBMEXPEPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CSC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)

![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)

![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)